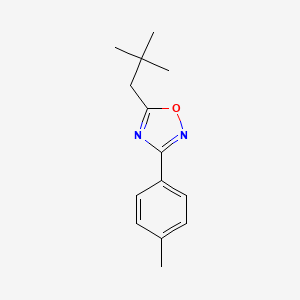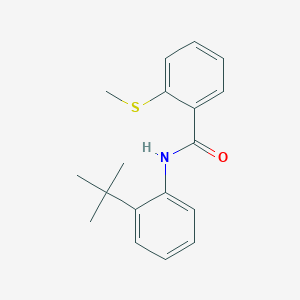![molecular formula C14H9N5O B5354286 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5354286.png)
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a furyl group and a pyridyl group attached to a triazolopyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis . Another method involves intramolecular electrochemical dehydrogenative N–N bond formation under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and electrochemical methods offers scalability and efficiency, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: The compound can undergo substitution reactions, where functional groups on the furyl or pyridyl rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Uniqueness
2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both furyl and pyridyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c1-2-7-15-10(4-1)11-6-8-16-14-17-13(18-19(11)14)12-5-3-9-20-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVVRNCOFKSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5354212.png)
![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354216.png)

![5-methyl-N-({1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)nicotinamide](/img/structure/B5354241.png)
![ETHYL 2-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5354249.png)
![{[4-(NAPHTHALEN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B5354257.png)

![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354269.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5354270.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride](/img/structure/B5354293.png)
![ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B5354301.png)

